Dacthal

描述

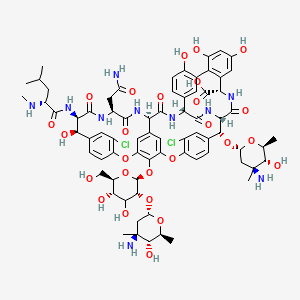

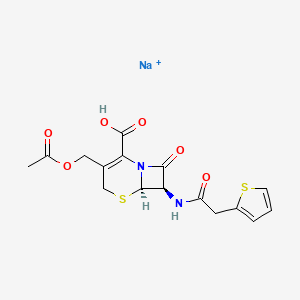

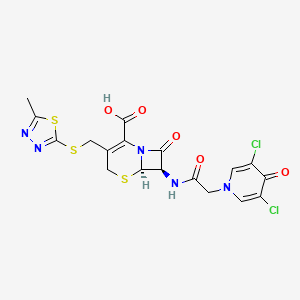

Dacthal, also known as DCPA (dimethyl tetrachloroterephthalate), is an organic compound used as a preemergent herbicide . It is marketed under the trade name Dacthal and is used to control certain labeled grass and broadleaf weeds . It is sold as formulations of colorless and odorless crystals .

Synthesis Analysis

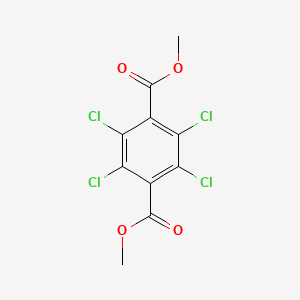

The synthesis of Dacthal involves treating terephthaloyl chloride with chlorine to give 2,3,5,6-tetrachloroterephthaloyl chloride, followed by ester formation with methanol . The reaction can be represented as follows: . It is the dimethyl ester of tetrachloro terephthalic acid .Chemical Reactions Analysis

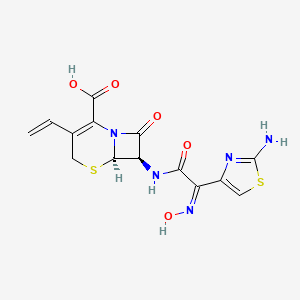

In the environment, Dacthal breaks down into TPA (Tetrachloroterephthalic Acid) and MTP (Monomethyl Tetrachloroterephthalic Acid) . Dacthal is released directly into the environment during its use as a herbicide . It exists in both the vapor and particulate phases when exposed to the air .Physical And Chemical Properties Analysis

Dacthal is sold as formulations of colorless and odorless crystals . It is only slightly soluble in water . In the environment, Dacthal breaks down into TPA and MTP .科学研究应用

Chlorthal-dimethyl: A Comprehensive Analysis of Scientific Research Applications: Chlorthal-dimethyl, also known as Dacthal, is a selective benzoic acid herbicide with various applications in agricultural and scientific research. Below are detailed sections focusing on unique applications of this compound.

Pre-Emergence Control in Agriculture

Chlorthal-dimethyl is widely used for pre-emergence control of annual grasses and some broad-leaved weeds in a variety of crops including onions, garlic, leeks, tomatoes, lettuce, cucurbits, soybeans, cotton, and ornamentals . It is absorbed by the coleoptiles of grasses and hypocotyls, targeting germinating seeds.

Pesticide Residue Analysis

In food safety research, Chlorthal-dimethyl is one of the compounds analyzed during pesticide residue testing. Methods using advanced GC systems like Agilent Intuvo 9000 GC have been developed for fast and accurate detection of such residues in various fruits and vegetables .

Soil Persistence Studies

The compound’s behavior in soil systems is a subject of scientific study due to its moderate persistence. Research on its stability in aquatic systems under different conditions provides insights into environmental impact and degradation processes .

Weed Management Strategies

Specific weed management strategies involve the use of Chlorthal-dimethyl. For instance, it’s recommended to apply the herbicide before seeds germinate, followed by mechanical incorporation into the soil or irrigation to ensure effectiveness .

Risk Assessment and Regulatory Science

Development of Herbicide Formulations

The compound is also involved in the development of various herbicide formulations such as suspension concentrates or wettable powders for specific crop applications, as seen with products like Herbi-Thal 480 SC and others .

作用机制

Target of Action

Chlorthal-dimethyl, also known as Dacthal or dimethyl tetrachloroterephthalate, is a selective benzoic acid herbicide . It is primarily targeted at annual grasses and some annual broad-leaved weeds . The compound is particularly effective at controlling plants that are in their seed and pre-emergence stages .

Mode of Action

The mechanism of action of Chlorthal-dimethyl is the inhibition of normal cell division of root tips of a wide spectrum of plants . This results in the prevention of weed growth without affecting sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton .

Biochemical Pathways

It is known that the compound acts by antagonizing auxin, a plant growth hormone that affects cell elongation, root formation, and bud development .

Pharmacokinetics

Chlorthal-dimethyl has a low aqueous solubility and a low to moderate volatility . It is considered to be moderately persistent in soil systems but can be stable in aquatic systems depending on conditions .

Result of Action

The primary result of Chlorthal-dimethyl’s action is the prevention of weed growth. By inhibiting normal cell division in the root tips of targeted plants, the compound effectively controls the growth of annual grasses and some annual broad-leaved weeds without harming sensitive plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorthal-dimethyl. The compound is moderately persistent in soil systems and can be stable in aquatic systems depending on conditions . Its volatility and solubility can also affect its distribution in the environment . Furthermore, Chlorthal-dimethyl exists in both the vapor and particulate phases when exposed to the air . In the vapor phase, Chlorthal-dimethyl should react slowly with hydroxyl radicals with an estimated half-life of 36 days .

安全和危害

Dacthal is considered harmful. It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . While Dacthal is thought to have few health effects, its dioxin ingredients can have harmful health effects .

属性

IUPAC Name |

dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOJQCVWMSKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024000 | |

| Record name | Chlorthal-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Chlorthal-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE, Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride., 7% @ 25 °C IN CARBON TETRACHLORIDE, water solubility = 0.5 mg/l @ 25 °C | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000025 [mmHg], 2.5X10-6 mm Hg at 25 °C | |

| Record name | Chlorthal-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Chlorthal-dimethyl | |

Color/Form |

CRYSTALS FROM METHANOL, COLORLESS CRYSTALS | |

CAS RN |

1861-32-1 | |

| Record name | Dacthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal-dimethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dacthal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthal-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthal-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHAL-DIMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3X5G2QLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-156 °C | |

| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dacthal?

A1: Dacthal has a molecular formula of C10H6Cl4O4 and a molecular weight of 331.97 g/mol.

Q2: What is the octanol-air partition coefficient (KOA) of Dacthal?

A2: Dacthal has a log KOA of -4.1, indicating that it primarily exists in the gas phase. [] This property contributes to its potential for long-range atmospheric transport. []

Q3: How does Dacthal's KOA value compare to other current-use pesticides?

A3: While the provided research doesn't list specific KOA values for other pesticides, it states that Dacthal's KOA was measured alongside other current-use pesticides. [] This suggests that comparative analysis is possible using the cited research as a starting point.

Q4: What are the primary sources of Dacthal in the Canadian environment?

A4: Dacthal is not extensively used in Canada. [] Its presence is primarily attributed to long-range atmospheric transport from the United States, where its usage is significantly higher. []

Q5: How does the presence of snow and ice affect Dacthal's environmental fate?

A5: Snow and ice play a crucial role in Dacthal's environmental fate. [] In lower latitudes, snow acts as a temporary reservoir, absorbing Dacthal from the air and releasing it into water or soil during melting. [] In contrast, snow and ice in higher latitudes shield water bodies and soil, reducing Dacthal deposition. []

Q6: What is the role of atmospheric deposition in Dacthal's movement?

A6: Atmospheric deposition, including wet deposition (rain) and dry deposition, is a significant pathway for Dacthal's movement. [, ] Studies have shown that Dacthal concentrations in precipitation are influenced by its usage patterns in source regions. []

Q7: How do Dacthal concentrations in precipitation compare to those of chlorpyrifos in a Canadian prairie watershed?

A7: In a study conducted in a Canadian prairie watershed, Dacthal concentrations in precipitation were consistently lower than chlorpyrifos, which was used locally. [] This difference highlights the impact of long-range transport for Dacthal versus local applications for chlorpyrifos. []

Q8: What is the impact of fires on Dacthal concentrations in the environment?

A8: Fires, both regional and those occurring across the Pacific, contribute to elevated Dacthal concentrations in western North America. [] This increase is attributed to the re-emission of historically deposited Dacthal from soil and vegetation during burning events. []

Q9: How does the spatial variability of Dacthal deposition compare to that of other pesticides?

A9: Research indicates significant spatial variability in Dacthal deposition, even within a 10 km radius. [] Similar variability has been observed for other persistent organic pollutants (POPs) like α-HCH and fluoranthene. []

Q10: Can air mass back trajectories be used to identify Dacthal source contributions in snowpack?

A10: Yes, air mass back trajectories, coupled with data on regional pesticide usage, have been successfully used to determine source contributions of Dacthal and other CUPs in snowpack across Western U.S. national parks. []

Q11: What analytical methods are commonly used to detect and quantify Dacthal in environmental samples?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to detect and quantify Dacthal in various matrices, including air, water, soil, and biological tissues. [, , , , ] This technique offers high sensitivity and selectivity for Dacthal analysis.

Q12: What are the advantages of using supercritical fluid extraction (SFE) in Dacthal analysis?

A12: SFE, coupled with GC/MS, has been proven effective in extracting and analyzing Dacthal in nonfatty food samples. [] This method offers several advantages: reduced need for post-extraction cleanup, elimination of solvent evaporation steps, and high selectivity for the target analyte. []

Q13: How do solid-phase extraction (SPE) techniques compare to traditional liquid-liquid extraction (LLE) for analyzing Dacthal metabolites in groundwater?

A13: Strong anion exchange (SAX) disks have emerged as a viable alternative to LLE for analyzing Dacthal's acidic metabolites in groundwater. [] This method simplifies the extraction process and provides comparable results to LLE. []

Q14: What are the benefits of using Empore disks for analyzing Dacthal metabolites in groundwater?

A14: Empore disks, specifically SAX disks, enable the simultaneous elution and derivatization of Dacthal's carboxylic acid metabolites. [] This approach simplifies sample preparation and enhances analytical efficiency. []

Q15: How does direct sample introduction (DSI) coupled with GC/MS/MS improve the analysis of pesticide residues, including Dacthal?

A15: DSI/GC/MS/MS simplifies the analytical workflow by eliminating the need for sample cleanup, making it a rapid and cost-effective method for analyzing pesticide residues like Dacthal in complex matrices. []

Q16: How does Dacthal's bioconcentration in vegetation relate to its KOA value?

A16: A strong correlation was observed between Dacthal's bioconcentration factor (BCFv) in vegetation and its log KOA value. [] This suggests that KOA can be a useful predictor of Dacthal's uptake by plants. []

Q17: Does Dacthal biomagnify in terrestrial food chains?

A17: Contrary to its bioconcentration in vegetation, most studies indicate that Dacthal does not biomagnify in terrestrial food chains. [] This suggests active metabolism and elimination of Dacthal in mammals, limiting its trophic transfer potential. []

Q18: How does Dacthal interact with the multixenobiotic resistance (MXR) mechanism in mussels?

A18: Dacthal, along with other pesticides, inhibits the efflux of fluorescent dye from mussel gills, indicating its interaction with the MXR mechanism, similar to the P-glycoprotein multidrug transporter in mammals. [] This interaction highlights Dacthal's potential to influence xenobiotic detoxification pathways in marine organisms. []

Q19: How do irrigation practices influence the efficacy and safety of Dacthal and its alternatives in onion production?

A19: Irrigation practices, particularly sprinkler versus furrow irrigation, significantly influence the performance of Dacthal and alternative herbicides in onion production. [] For instance, pendimethalin (Prowl®) exhibited greater injury to onions under sprinkler irrigation compared to furrow irrigation. []

Q20: How does soil solarization compare to Dacthal application for weed control in collard greens?

A20: Soil solarization has proven to be a more effective method for controlling weeds in collard greens compared to Dacthal application. [] Solarization resulted in a significant reduction in weed populations and enhanced collard green growth and yield. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。